
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BF2NO3 . It is used as a reactant in the synthesis of several organic compounds .
Synthesis Analysis
This compound can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group that is linked to a 3,4-difluorophenyl group .
Chemical Reactions Analysis
This compound is often used as a reactant in various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Aplicaciones Científicas De Investigación
Optical Modulation
- Phenyl boronic acids, including derivatives like (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid, play a crucial role in optical modulation. They are used for saccharide recognition and can be conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNTs). These conjugates exhibit fluorescence quenching in response to saccharide binding, demonstrating a clear link between SWNT photoluminescence quantum yield and boronic acid structure (Mu et al., 2012).
Fluorescence Recognition
- Boronic acid derivatives, similar in structure to (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid, have been developed as sequential "on-off-on" relay fluorescence probes. These probes demonstrate high selectivity and sensitivity for detecting ions like Fe3+ and F- under physiological conditions, highlighting their potential in biomedical applications (Selvaraj et al., 2019).
Reduction of Secondary and Tertiary Amides
- Tris(pentafluorophenyl)boron, a relative of phenylboronic acids, is utilized for the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This showcases the functional group tolerance of boronic acids in chemical synthesis (Chadwick et al., 2014).
Polymeric Lewis Acids
- Main-chain organoborane polymeric Lewis acids, incorporating boron groups into a polythiophene backbone, demonstrate potential in sensing Lewis basic substrates. The introduction of boronic acid units into polymers creates opportunities for developing sensors and recognition systems (Sundararaman et al., 2005).
Catalysis
- Boronic acids like Tris(pentafluorophenyl)borane are noted for their roles in catalysis, including hydrometallation reactions and aldol-type reactions. This reflects the broader application potential of boronic acids in organic and organometallic chemistry (Erker, 2005).
Binding to Biological Molecules
- Boronic acids show a unique binding profile with carbohydrates and biological molecules like N-acetylneuraminic acid, indicating their potential in medical diagnostics and biochemical studies (Otsuka et al., 2003).
Glucose Sensing
- Boronic acid derivatives are used in the detection of saccharides, including glucose, through the complexation with diol groups. This has implications in the development of biosensors and diabetic care technologies (Das et al., 2011).
Bacterial Detection
- Boronic acid's ability to bind to diols has been harnessed to detect bacteria, indicating its usefulness in microbiology and potentially in medical diagnostics (Wannapob et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(3,4-difluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF2NO3/c15-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTBFLHBIBBLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674409 | |
| Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-15-6 | |
| Record name | B-[3-[[(3,4-Difluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



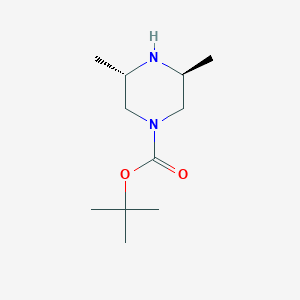
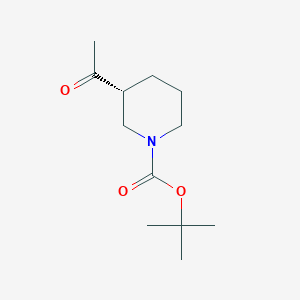
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
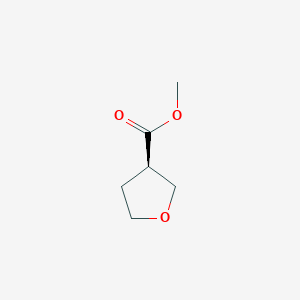
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
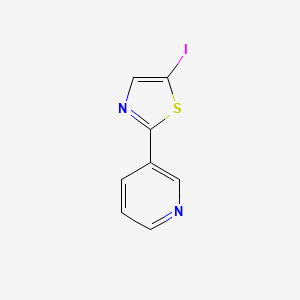
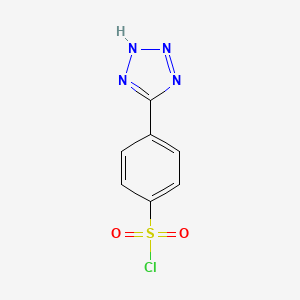
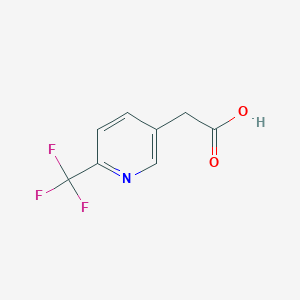
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
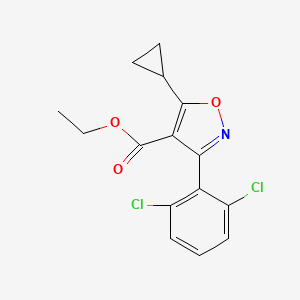
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)